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A deep dive into the evolution of resistance to FLT3 inhibitors reveals a critical advantage for

crenolanib. Unlike many of its predecessors that induce on-target secondary mutations in the

FMS-like tyrosine kinase 3 (FLT3) gene, clinical and preclinical data suggest that crenolanib

therapy is not associated with the acquisition of such mutations, positioning it as a potent

option for patients with FLT3-mutated Acute Myeloid Leukemia (AML), including those who

have developed resistance to other inhibitors.

FLT3 mutations are prevalent in AML, and the development of FLT3 tyrosine kinase inhibitors

(TKIs) has marked a significant advancement in targeted therapy. However, the clinical efficacy

of these inhibitors is often hampered by the emergence of drug resistance. This resistance can

be broadly categorized as "on-target," involving secondary mutations in the FLT3 gene itself, or

"off-target," through the activation of alternative signaling pathways. A key differentiator among

FLT3 inhibitors lies in their propensity to induce these on-target resistance mutations.

Crenolanib, a potent, type I pan-FLT3 inhibitor, demonstrates a distinct resistance profile

compared to other well-known FLT3 inhibitors.[1] It is active against both internal tandem

duplication (ITD) mutations and tyrosine kinase domain (TKD) mutations, including the D835

residue, which is a frequent site of resistance mutations.[2][3][4][5][6] Strikingly, a phase II

clinical trial of crenolanib in patients with relapsed/refractory FLT3-mutated AML reported that

none of the patients who relapsed after crenolanib therapy acquired secondary FLT3

mutations.[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12771284?utm_src=pdf-interest
https://www.fda.gov/media/114454/download
https://www.cancer.fr/professionnels-de-sante/veille/nota-bene-cancer/bulletin-n-206/crenolanib-is-a-potent-inhibitor-of-flt3-with-activity-against-resistance-conferring-point-mutants
https://ashpublications.org/blood/article/123/1/94/32155/Crenolanib-is-a-potent-inhibitor-of-FLT3-with
https://pmc.ncbi.nlm.nih.gov/articles/PMC3837509/
https://pure.johnshopkins.edu/en/publications/crenolanib-is-a-potent-inhibitor-of-flt3-with-activity-against-re-5/
https://ascopubs.org/doi/10.1200/JCO.23.01061
https://ashpublications.org/ashclinicalnews/news/2542/Results-from-a-Phase-II-Study-of-Crenolanib-in
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12771284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This stands in contrast to the experience with other FLT3 inhibitors, particularly the type II

inhibitors quizartinib (AC220) and sorafenib. These agents are known to induce secondary

mutations in the FLT3 kinase domain, most commonly at the D835 residue within the activation

loop and the F691 "gatekeeper" residue.[8][9][10][11][12] These mutations sterically hinder the

binding of type II inhibitors, which target the inactive conformation of the kinase, leading to drug

resistance. Gilteritinib, another type I inhibitor, is also associated with resistance, though more

commonly through off-target mechanisms such as mutations in the RAS/MAPK pathway.[9][13]

However, the on-target F691L gatekeeper mutation and the novel N701K mutation have also

been reported to confer resistance to gilteritinib.[14][15]

Comparative Analysis of Secondary FLT3 Mutations
The table below summarizes the key secondary FLT3 mutations associated with resistance to

various FLT3 inhibitors.

Inhibitor Inhibitor Type
Common
Secondary FLT3
Mutations

References

Crenolanib Type I
None reported in

clinical trials
[7]

Quizartinib (AC220) Type II D835Y/F/V, F691L [8][11][12]

Sorafenib Type II D835Y [8]

Gilteritinib Type I F691L, N701K [9][14][15]

Experimental Methodologies for Resistance Studies
The identification and characterization of resistance mutations to FLT3 inhibitors have been

facilitated by a variety of in vitro and in vivo experimental models.

1. Cell Line-Based Resistance Models:

Ba/F3 Cell Lines: A common method involves the use of the murine interleukin-3 (IL-3)-

dependent pro-B cell line, Ba/F3. These cells are genetically engineered to express various

forms of mutant FLT3 (e.g., FLT3-ITD).
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Mutagenesis Screening: To identify resistance mutations, FLT3-expressing Ba/F3 cells are

cultured in the presence of an FLT3 inhibitor. Cells that acquire resistance and proliferate

are then selected and their FLT3 gene is sequenced to identify mutations.

Site-Directed Mutagenesis: Alternatively, specific mutations identified in clinical samples

can be introduced into the FLT3 gene in Ba/F3 cells to confirm their role in conferring

resistance to a particular inhibitor. The viability and proliferation of these engineered cells

are then assessed in the presence of the drug.[3][4]

2. Patient-Derived Samples:

Next-Generation Sequencing (NGS): A powerful approach for identifying resistance

mutations in a clinical setting involves performing NGS on bone marrow or peripheral blood

samples from patients at baseline (before treatment) and at the time of relapse. This allows

for the direct identification of newly acquired mutations that may be responsible for treatment

failure.[13]

3. Xenograft Models:

Patient-Derived Xenografts (PDX): AML cells from patients can be engrafted into

immunodeficient mice to create PDX models. These models can be used to study the in vivo

efficacy of FLT3 inhibitors and to investigate the development of resistance mechanisms in a

more physiologically relevant setting.

Signaling Pathways and Resistance Mechanisms
The FLT3 signaling pathway plays a crucial role in the proliferation and survival of leukemic

cells. The diagram below illustrates the canonical FLT3 signaling pathway and highlights the

points of intervention by FLT3 inhibitors and the impact of resistance mutations.
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Caption: FLT3 signaling pathway and inhibitor action.
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Experimental Workflow for Identifying Resistance
Mutations
The following diagram outlines a typical workflow for identifying and validating FLT3 inhibitor

resistance mutations.
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Caption: Workflow for resistance mutation discovery.
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Conclusion
The absence of reported secondary FLT3 mutations in patients treated with crenolanib

represents a significant advantage in the landscape of FLT3 inhibitors. This characteristic,

coupled with its activity against baseline resistance-conferring mutations like D835, suggests

that crenolanib may offer a more durable response and a valuable therapeutic option for a

broad range of patients with FLT3-mutated AML, including those who have failed other TKI

therapies due to the emergence of on-target resistance. Further investigation into the long-term

resistance patterns of crenolanib will be crucial in solidifying its role in the management of this

challenging disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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